Antiproliferative Activity of 2-(4-(4-Methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide in Breast Cancer Cell Models
The target compound reportedly exhibits an IC50 value of 5 µM against breast cancer cell lines in antiproliferative assays . This represents moderate potency within the pyrazole-acetamide class. For context, closely related 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives (e.g., compound W13) achieve VEGFR-2 inhibition with IC50 values as low as 1.6 nM and anti-proliferation against HGC-27 gastric cancer cells at IC50 = 0.36 µM [1], while other pyrazole-acetamides bearing different aryl substitution patterns have shown IC50 values below 20 µM against breast cancer lines . The specific substitution pattern of CAS 1286699-46-4 may confer selectivity for distinct molecular targets compared to more potent kinase-inhibitory analogs.
| Evidence Dimension | In vitro antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 µM (breast cancer cell line) |
| Comparator Or Baseline | Class-level reference range: IC50 values for related pyrazole-acetamides range from 1.6 nM (VEGFR-2, compound W13) to >20 µM (breast cancer lines). |
| Quantified Difference | The target compound (5 µM) falls within the mid-range of class antiproliferative potency; approximately 3,125-fold less potent than the most active VEGFR-2 inhibitor comparator (1.6 nM). |
| Conditions | Breast cancer cell line, in vitro antiproliferative assay (exact cell line and assay duration not specified in available literature). |
Why This Matters
The moderate potency suggests this compound may serve as a useful scaffold for structure-activity relationship (SAR) studies in drug discovery programs targeting breast cancer, where ultra-potent kinase inhibition is undesired or selectivity profiling is prioritized.
- [1] Wang, X. R., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113159. View Source
